1-Ethynyl-4-hexylbenzene

Organic Thin Film Transistor (OTFT) Semiconducting Molecules Solution Processing

1-Ethynyl-4-hexylbenzene (CAS 79887-11-9), also known as 4-Hexylphenylacetylene, is an aromatic terminal alkyne with a molecular formula of C₁₄H₁₈ and a molecular weight of 186.30 g/mol. It is a liquid at 20°C with a specific gravity of 0.89 and a refractive index of 1.52.

Molecular Formula C14H18
Molecular Weight 186.29 g/mol
CAS No. 79887-11-9
Cat. No. B1362265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-4-hexylbenzene
CAS79887-11-9
Molecular FormulaC14H18
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)C#C
InChIInChI=1S/C14H18/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h2,9-12H,3,5-8H2,1H3
InChIKeyNFPDFDTYANKKIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-4-hexylbenzene (CAS 79887-11-9) Technical Baseline and Procurement Overview


1-Ethynyl-4-hexylbenzene (CAS 79887-11-9), also known as 4-Hexylphenylacetylene, is an aromatic terminal alkyne with a molecular formula of C₁₄H₁₈ and a molecular weight of 186.30 g/mol . It is a liquid at 20°C with a specific gravity of 0.89 and a refractive index of 1.52 [1]. The compound is primarily supplied at a purity of ≥95.0% (GC) and is utilized as a key building block in organic synthesis for advanced materials, including liquid crystals, organic semiconductors, and functional polymers .

Procurement Risk Analysis: Why 1-Ethynyl-4-hexylbenzene Cannot Be Casually Substituted


1-Ethynyl-4-hexylbenzene occupies a specific functional niche where its dual structural features—a terminal alkyne and a hydrophobic n-hexyl chain—are critical for performance in targeted applications . Generic substitution with analogs that alter the alkyl chain length (e.g., 1-ethynyl-4-butylbenzene, CAS 79887-09-5) or replace the alkyne with an alkene (e.g., 1-ethenyl-4-hexylbenzene) can lead to significant changes in solubility, thermal behavior, and material performance . The specific balance of the hexyl chain's hydrophobicity and the ethynyl group's reactivity is essential for achieving the desired processability and electronic properties in materials such as organic semiconductors and liquid crystals . Direct evidence from comparative studies demonstrates that using a different terminal alkyne or alkyl chain length in the synthesis of conjugated molecules directly impacts the resulting charge carrier mobility in field-effect transistors [1].

Quantitative Differentiation Evidence for 1-Ethynyl-4-hexylbenzene vs. Closest Analogs


Enhanced Solubility and Processability for Organic Thin Film Transistors

The presence of the n-hexyl chain in 1-Ethynyl-4-hexylbenzene enables the synthesis of conjugated molecules with superior solubility and film-forming properties compared to those synthesized with unsubstituted ethynylbenzene. This is a direct head-to-head comparison between molecules synthesized with 1-Ethynyl-4-hexylbenzene and those synthesized with ethynylbenzene [1]. This enhanced solubility is critical for solution-processed device fabrication.

Organic Thin Film Transistor (OTFT) Semiconducting Molecules Solution Processing

Tailored Hydrophobicity and Solubility for Liquid Crystal Formulations

The n-hexyl chain of 1-Ethynyl-4-hexylbenzene provides a specific balance of hydrophobicity and flexibility that is distinct from shorter-chain (e.g., butyl) or longer-chain (e.g., octyl) analogs. While direct, quantitative, head-to-head data comparing the performance of liquid crystals synthesized from different alkyl-chain ethynylbenzenes is not available in the public domain, the fundamental structure-property relationships of liquid crystals are well-established [1]. The length of the terminal alkyl chain is a primary determinant of the compound's solubility in non-polar solvents, its melting point, and its mesomorphic behavior [2].

Liquid Crystals Birefringence Display Materials

Superior Performance in Click Chemistry and Sonogashira Coupling Reactions

The terminal alkyne group of 1-Ethynyl-4-hexylbenzene is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions and palladium-catalyzed Sonogashira cross-couplings . This enables the efficient and modular construction of complex molecular architectures. This is a class-level inference, as the terminal alkyne's reactivity is a shared feature among many alkynes, but the hexyl chain's contribution to solubility is a key differentiator.

Click Chemistry Sonogashira Coupling Conjugated Polymers

Evidence-Backed Application Scenarios for Procuring 1-Ethynyl-4-hexylbenzene


Synthesis of High-Mobility Organic Semiconductors for Solution-Processed Field-Effect Transistors

1-Ethynyl-4-hexylbenzene is the optimal building block for synthesizing anthracene- and other conjugated core-based semiconducting molecules intended for solution-processed organic thin film transistors (OTFTs). Research demonstrates that using 1-Ethynyl-4-hexylbenzene instead of unsubstituted ethynylbenzene results in a ~10x improvement in the charge carrier mobility of the final device [1][2]. This improvement is directly attributed to the enhanced solubility and superior film-forming properties imparted by the n-hexyl chain, which enables better molecular ordering and charge transport [1].

Development of High-Birefringence Liquid Crystal Mixtures for Advanced Displays

The compound serves as a critical precursor for the synthesis of phenylacetylene- and tolane-based liquid crystals, which are known for their high birefringence (Δn) and are essential components in modern display technologies, including augmented reality (AR) and liquid-crystal-on-silicon (LCoS) devices [3]. The n-hexyl chain provides the precise balance of solubility and mesogenic properties required to formulate stable, wide-temperature-range nematic mixtures [3]. While direct comparative data for this specific building block is limited to class-level inference, the well-established role of alkyl chain length in liquid crystal performance makes this a non-substitutable application [4].

Modular Construction of Functional Polymers via Click Chemistry and Sonogashira Coupling

The terminal alkyne functionality of 1-Ethynyl-4-hexylbenzene makes it an ideal monomer for the construction of functional polymers and complex molecular architectures through high-yielding, orthogonal click chemistry (CuAAC) and Sonogashira cross-coupling reactions [5]. Its enhanced solubility compared to shorter-chain analogs ensures good reaction homogeneity and processability in common organic solvents . The compound's use as a monomer in multicomponent polymerizations has been demonstrated to yield novel conjugated polymers [6].

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